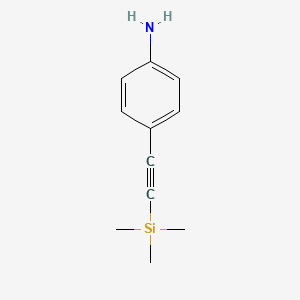

4-((Trimethylsilyl)ethynyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTZIDLXGXGNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453409 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-39-9 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((Trimethylsilyl)ethynyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Synthon for Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-((Trimethylsilyl)ethynyl)aniline

This compound, with the molecular formula C₁₁H₁₅NSi, is a highly versatile bifunctional molecule that has emerged as a critical building block in several advanced scientific fields.[1][2][3] Its structure uniquely combines a nucleophilic aniline moiety, a synthetically adaptable terminal alkyne protected by a trimethylsilyl (TMS) group, and an aromatic core. This arrangement makes it an invaluable intermediate in the development of pharmaceuticals, organic electronics such as organic light-emitting diodes (OLEDs), and functionalized polymers.[1] The TMS group provides crucial stability and prevents the otherwise reactive terminal alkyne from undergoing undesirable side reactions, such as homocoupling, while allowing for facile deprotection when the terminal proton is required for subsequent transformations.[4][5]

This guide provides a detailed examination of the predominant synthesis pathway for this compound, focusing on the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, provide a field-proven experimental protocol, and discuss the critical roles of each reagent to empower researchers in its successful application.

The Core Synthesis Pathway: Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing this compound is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[6][7] This reaction forms the sp-sp² carbon-carbon bond by coupling an aryl halide (typically 4-iodoaniline or 4-bromoaniline) with trimethylsilylacetylene.

The overall transformation is as follows:

Mechanistic Deep Dive: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles, a primary palladium cycle and a secondary copper co-catalyst cycle, which work in concert to achieve the cross-coupling.[6][8]

-

Palladium(0) Cycle (The Main Engine):

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step.

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the palladium center, displacing the halide and forming an Ar-Pd-alkyne intermediate.

-

Reductive Elimination: This final step involves the reductive elimination of the desired product (Ar-alkyne), regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

-

-

Copper(I) Cycle (The Alkyne Activator):

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the alkyne (R-C≡C-H), increasing the acidity of the terminal proton.

-

Deprotonation & Acetylide Formation: In the presence of a base (e.g., triethylamine), the terminal proton is abstracted to form a key copper(I) acetylide intermediate (Cu-C≡C-R). This species is crucial for the transmetalation step in the palladium cycle.

-

The presence of copper significantly accelerates the reaction, allowing it to proceed under milder conditions.[8] However, it can also promote the unwanted oxidative homocoupling of the alkyne (Glaser coupling), a side reaction that can be minimized by maintaining an inert, oxygen-free atmosphere.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure adapted from established literature methods.[9][10] As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | M.W. | Role |

| 4-Iodoaniline | C₆H₆IN | 219.02 | Aryl Halide Substrate |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Alkyne Substrate |

| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Palladium Catalyst |

| Copper(I) Iodide | CuI | 190.45 | Co-catalyst |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base and Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl(aq) | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

| Silica Gel | SiO₂ | - | Stationary Phase |

Synthesis Workflow Diagram

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-iodoaniline (e.g., 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine via syringe. The reaction mixture will typically be a suspension.

-

Alkyne Addition: Add trimethylsilylacetylene (e.g., 1.2-1.5 eq) dropwise via syringe while stirring.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the 4-iodoaniline starting material. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.[10] Reaction times can vary from a few hours to overnight.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

-

-

Purification:

-

Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound, typically as a solid with a melting point around 94-98 °C.[2]

The Critical Role of the Trimethylsilyl (TMS) Protecting Group

The TMS group is not merely an incidental part of the alkyne; it is a strategic choice. As a bulky silyl protecting group, it serves two primary functions:

-

Prevents Homocoupling: It blocks the terminal alkyne position, effectively preventing the copper-catalyzed oxidative homocoupling (Glaser or Hay coupling) that would otherwise form an unwanted diyne byproduct.[8]

-

Facilitates Purification: Its non-polar nature often improves the chromatographic behavior of the molecule.

The true versatility of the synthesized product lies in the ease with which this TMS group can be removed to unmask the terminal alkyne (4-ethynylaniline). This deprotection is typically achieved under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) in THF or basic methanolysis (e.g., K₂CO₃ in methanol), often quantitatively.[4][10][11] This subsequent reaction greatly expands the synthetic utility of the core molecule.

Conclusion

The Sonogashira cross-coupling reaction stands as a robust and reliable method for the synthesis of this compound. By understanding the intricate mechanistic dance between the palladium and copper catalysts and by carefully controlling the reaction conditions to favor the desired cross-coupling pathway, researchers can efficiently produce this valuable chemical intermediate. Its unique combination of a reactive aniline, a protected and easily deprotected alkyne, and a stable aromatic scaffold ensures its continued importance in the design and synthesis of complex functional molecules for drug discovery, materials science, and beyond.

References

- Smolecule. (2023-08-15). N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline.

- ChemicalBook. N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline synthesis.

- Pearson. Sonogashira Coupling Reaction Exam Prep.

- Chem-Impex. 4-[(Trimethylsilyl)ethynyl]aniline.

- Sigma-Aldrich. 4-[(trimethylsilyl)ethynyl]aniline.

-

Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-catalyzed Synthesis of Arylamines From Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. Available from: [Link]

- Tajbakhsh, M., et al. (2004). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Journal of Chemical Research.

- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.

- Sigma-Aldrich. 4- (Trimethylsilyl)ethynyl aniline 96 75867-39-9.

- Amerigo Scientific. 4-[(Trimethylsilyl)ethynyl]aniline (96%).

- Gelest. Deprotection of Silyl Ethers.

-

Zhang, Y., et al. (2021). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. Molecules, 26(24), 7685. Available from: [Link]

-

ResearchGate. (2019). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene. Available from: [Link]

-

Organic Syntheses. Procedure for O-trimethylsilylquinidine. Available from: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Available from: [Link]

-

Colacot, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(11), 3317–3321. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Al-Soud, Y. A., et al. (2008). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 13(5), 1144-1158. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4- (Trimethylsilyl)ethynyl aniline 96 75867-39-9 [sigmaaldrich.com]

- 3. This compound | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | 40230-97-5 [smolecule.com]

- 9. N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

A Senior Application Scientist's Guide to 4-((Trimethylsilyl)ethynyl)aniline (CAS: 75867-39-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis, few molecules offer the strategic versatility of 4-((Trimethylsilyl)ethynyl)aniline. This crystalline solid serves as a cornerstone reagent, bridging the worlds of materials science and medicinal chemistry.[1] Its structure is deceptively simple, yet it harbors a powerful duality: a nucleophilic aniline ring poised for derivatization and a sterically protected terminal alkyne, a gateway to advanced carbon-carbon bond formation.[2]

The trimethylsilyl (TMS) group is not merely a passive substituent; it is an essential tactical element. It confers enhanced stability to the otherwise reactive terminal alkyne, allowing for selective reactions at the aniline moiety without premature alkyne coupling.[2][3] Furthermore, the TMS group can be cleanly and selectively removed under mild conditions, unmasking a terminal alkyne ready for participation in powerful cross-coupling reactions, most notably the Sonogashira coupling.[4][5] This guide provides an in-depth exploration of the synthesis, properties, and critical reactions of this compound, offering field-proven insights to unlock its full synthetic potential.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application. This compound typically appears as a white to brown crystalline solid.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 75867-39-9 | [1][6] |

| Molecular Formula | C₁₁H₁₅NSi | [1][7] |

| Molecular Weight | 189.33 g/mol | [1][6][7] |

| Melting Point | 89 - 98 °C | [1][6] |

| Appearance | White to brown crystal/solid | [1][8] |

| Solubility | Soluble in organic solvents like ethanol, DMF, and CH₂Cl₂ | [9] |

| Storage | 2 - 8 °C, under inert gas, moisture sensitive |[1][6][8] |

Spectroscopic Characterization: The identity and purity of this compound are unequivocally confirmed through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear signature. A sharp singlet around 0.25 ppm corresponds to the nine equivalent protons of the trimethylsilyl group. The aromatic protons on the aniline ring typically appear as two distinct doublets in the range of 6.5 to 7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The two protons of the amine (-NH₂) group will present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the TMS methyl groups near 0 ppm. Two distinct signals for the sp-hybridized alkyne carbons will appear between 90 and 105 ppm. The aromatic carbons will resonate in the typical 110-150 ppm region.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational modes confirm the functional groups. A sharp, intense peak around 2150-2160 cm⁻¹ is characteristic of the C≡C triple bond. The N-H stretches of the primary amine appear as two bands in the 3300-3500 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ corresponds to the Si-C bond of the TMS group.

Core Synthesis: The Sonogashira Cross-Coupling Reaction

The most reliable and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction. This Nobel Prize-winning methodology forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] In this case, 4-iodoaniline (or 4-bromoaniline) is coupled with trimethylsilylacetylene.

The reaction is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI).[11][12] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), serves as both the solvent and the acid scavenger to neutralize the hydrogen halide byproduct.[13]

Caption: Diagram 1: Sonogashira Synthesis Workflow.

Field-Proven Synthesis Protocol

This protocol is a robust method for the gram-scale synthesis of the title compound.

-

Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.01 eq).

-

Expertise & Experience: Using an iodo- or bromo-aniline is crucial; chloroanilines are generally not reactive enough for standard Sonogashira conditions. The palladium and copper catalysts are air-sensitive, hence the need for a dry, inert atmosphere.

-

-

Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for 15-20 minutes. This is a critical step to prevent oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[13]

-

Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous triethylamine (TEA) to dissolve the solids, followed by trimethylsilylacetylene (1.2-1.5 eq).

-

Expertise & Experience: TEA serves as both the solvent and the base required for the catalytic cycle.[11] A slight excess of the alkyne ensures the complete consumption of the more valuable aryl halide.

-

-

Reaction: Stir the mixture at room temperature or gently heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodoaniline spot is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the triethylammonium halide salt and excess base.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[14]

Key Reactions and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity. The molecule presents two primary handles for synthetic elaboration: the TMS-protected alkyne and the aniline functional group.

Caption: Diagram 2: Key Reactivity Pathways.

TMS Deprotection (Desilylation)

The most common transformation is the removal of the TMS group to liberate the terminal alkyne, 4-ethynylaniline. This protiodesilylation can be achieved under various mild conditions, preserving other functional groups.[15]

Trusted Desilylation Protocol:

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

-

Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq solution in THF).

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Upon completion, remove the solvent in vacuo. If K₂CO₃ was used, partition the residue between water and ethyl acetate. If TBAF was used, directly purify the residue by column chromatography. The product, 4-ethynylaniline, is a versatile intermediate for subsequent coupling reactions.[17]

"In Situ" Desilylation-Sonogashira Coupling

For maximum efficiency, the desilylation and subsequent Sonogashira coupling can be performed in a one-pot "Sila-Sonogashira" procedure.[5] This avoids the isolation of the potentially sensitive terminal alkyne.[4] In this approach, a fluoride source like cesium fluoride (CsF) is added directly to the Sonogashira reaction mixture containing the TMS-protected aniline, an aryl halide, and the Pd/Cu catalyst system. The fluoride mediates the in situ generation of the terminal alkyne, which is immediately consumed in the coupling reaction.[5]

Applications in Research and Development

The synthetic utility of this compound makes it a valuable component in several high-value research areas.

-

Medicinal Chemistry: The aniline scaffold is a well-known pharmacophore, particularly in the development of kinase inhibitors for oncology.[18] The ethynyl linker allows for the strategic connection of the aniline "warhead" to other pharmacophoric fragments, enabling the exploration of chemical space to optimize potency and selectivity.[19] The molecule serves as a key intermediate in the synthesis of complex heterocyclic systems and potential drug candidates.[19]

-

Materials Science: The rigid, linear structure imparted by the ethynyl group makes this compound an excellent monomer for the synthesis of advanced materials.[1] It is used to create conjugated polymers and organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs), flexible electronic devices, and organic photovoltaics.[1][9] The ability to form well-defined, rod-like molecular wires is a key attribute for applications requiring efficient charge transport.[1]

Safety and Handling

As with any chemical reagent, proper handling is paramount.

-

Hazards: this compound is classified as an irritant, causing skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7] It is noted as potentially causing long-lasting harmful effects to aquatic life.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid breathing dust or vapors.[20] Wash hands thoroughly after handling. The compound is noted as being air and moisture sensitive, so it should be stored under an inert atmosphere in a cool, dry place.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its bifunctional nature, combined with the tactical advantage of the TMS protecting group, provides chemists with a reliable and versatile platform for innovation. From the synthesis of next-generation conductive polymers to the development of targeted cancer therapies, this compound will continue to be a critical building block in advancing science and technology.

References

-

Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu . Vedantu. Available at: [Link]

-

Sonogashira Coupling - BYJU'S . BYJU'S. Available at: [Link]

-

Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]

-

Safety Data Sheet this compound - LabNetwork . LabNetwork. Available at: [Link]

-

This compound | C11H15NSi | CID 11052429 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

CAS 75867-39-9 - ChemBK . ChemBK. Available at: [Link]

-

CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction - ResearchGate . ResearchGate. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - ACS Publications . American Chemical Society Publications. Available at: [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes - Gelest, Inc. . Gelest, Inc. Available at: [Link]

-

Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF . ResearchGate. Available at: [Link]

-

Desilylation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

4-[(Trimethylsilyl)ethynyl]aniline (96%) - Amerigo Scientific . Amerigo Scientific. Available at: [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

4 ((Trimethylsilyl)Ethynyl)Aniline - Cenmed Enterprises . Cenmed Enterprises. Available at: [Link]

-

Synthesis of 1,2-biphenylethane based single-molecule diodes . University of Groningen. Available at: [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane [Formula [IV]: Y=trimethylsilyl, Z=butyl] - PrepChem.com . PrepChem.com. Available at: [Link]

-

Pharmacological applications of azomethine derivatives in the therapy of different diseases . SpringerLink. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. gelest.com [gelest.com]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4- (Trimethylsilyl)ethynyl aniline 96 75867-39-9 [sigmaaldrich.com]

- 7. This compound | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labproinc.com [labproinc.com]

- 9. chembk.com [chembk.com]

- 10. byjus.com [byjus.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 15. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. 4-ETHYNYLANILINE(14235-81-5) 1H NMR [m.chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aobchem.com [aobchem.com]

An In-Depth Technical Guide to the Physical Properties of 4-((Trimethylsilyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Trimethylsilyl)ethynyl)aniline is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a nucleophilic aniline moiety, a rigid ethynyl linker, and a protecting trimethylsilyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its handling, characterization, and application in various scientific endeavors. The strategic placement of the trimethylsilyl group not only enhances the stability of the terminal alkyne but also allows for selective deprotection, enabling further functionalization.[1][2]

Core Physical Characteristics

A thorough understanding of the physical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NSi | [3] |

| Molecular Weight | 189.33 g/mol | [3] |

| Appearance | White to brown crystalline solid | [3] |

| Melting Point | 91-98 °C | [3][4] |

| Boiling Point | Data not available; Flash point > 110 °C | |

| Solubility | Soluble in common aromatic solvents like toluene. | [5] |

| CAS Number | 75867-39-9 | [3] |

Melting Point: The melting point of a solid is a critical indicator of its purity. For this compound, a relatively sharp melting range of 91-98 °C is consistently reported, suggesting a stable crystalline structure.[3][4] A broad melting range for a synthesized batch would indicate the presence of impurities.

Solubility: While comprehensive quantitative solubility data is limited, it is reported that polymers derived from similar silylated phenylacetylene monomers are soluble in common aromatic solvents such as toluene.[5] Given its aromatic nature and the presence of the lipophilic trimethylsilyl group, this compound is expected to exhibit good solubility in a range of common organic solvents including tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. Its solubility in protic solvents like water is expected to be low due to the predominantly nonpolar structure.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule.

-

Trimethylsilyl (TMS) Protons: A sharp singlet is observed for the nine equivalent protons of the trimethylsilyl group.

-

Aromatic Protons: The protons on the benzene ring typically appear as a set of multiplets in the aromatic region of the spectrum.

-

Amine Protons: The two protons of the primary amine group usually give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.

A reported ¹H NMR spectrum in CDCl₃ shows the following key chemical shifts (δ) in ppm: 7.29 – 7.25 (m, 2H), 6.60 – 6.54 (m, 2H), 3.79 (br. s, 2H, NH₂).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡C, and Si-C bonds.

-

N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C≡C Stretching: The carbon-carbon triple bond of the ethynyl group will show a weak to medium absorption band around 2150-2160 cm⁻¹.

-

C-H (Aromatic) Stretching: Absorption bands for the aromatic C-H bonds will be observed just above 3000 cm⁻¹.

-

Si-C Stretching: The trimethylsilyl group will have characteristic vibrations, including a strong Si-C stretching band.

Experimental Methodologies

The accurate determination of physical properties relies on standardized experimental protocols.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. This method's reliability hinges on a slow and controlled heating rate to ensure thermal equilibrium between the sample and the heating block.

Caption: Workflow for Melting Point Determination.

NMR Spectroscopy Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of deuterated solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[(trimethylsilyl)ethynyl]aniline | Sigma-Aldrich [sigmaaldrich.com]

- 5. osti.gov [osti.gov]

- 6. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]

- 7. texiumchem.com [texiumchem.com]

4-((Trimethylsilyl)ethynyl)aniline molecular weight and formula

An In-depth Technical Guide to 4-((Trimethylsilyl)ethynyl)aniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule essential in modern organic synthesis and materials science. The compound incorporates a nucleophilic aniline moiety and a protected terminal alkyne, the trimethylsilyl (TMS) group, which allows for controlled reactivity in a variety of chemical transformations. This document details the physicochemical properties, synthesis protocols, and diverse applications of this compound, particularly its role as a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs). This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique chemical architecture of this compound for innovative applications.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the TMS group on the ethynyl functionality provides steric and electronic protection, preventing self-polymerization and enabling its use in a wide range of reaction conditions. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NSi[1][2][3] |

| Molecular Weight | 189.33 g/mol [1][2][3] |

| CAS Number | 75867-39-9[1][2][3][4] |

| Appearance | White to brown crystalline solid[1][4][5] |

| Melting Point | 89 - 93 °C[1][5] |

| Purity | Typically ≥96-98% (GC)[1][2][4] |

| Solubility | Soluble in common organic solvents like THF, DMF, and chlorinated solvents. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere; it is noted to be air and moisture sensitive[1][4][5]. |

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (such as 4-iodoaniline or 4-bromoaniline).

Expert Rationale for Reagent Choice:

-

Palladium Catalyst : A palladium complex, often with a phosphine ligand like Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂, is the cornerstone of the catalytic cycle. It facilitates the oxidative addition of the aryl halide.

-

Copper(I) Iodide (CuI) Co-catalyst : CuI is crucial for the activation of the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive towards the palladium complex in the transmetalation step.

-

Base : An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active catalyst.

-

Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

General Experimental Protocol for Sonogashira Coupling:

-

Inert Atmosphere : To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial), add the aryl halide (e.g., 4-iodoaniline, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and the copper(I) iodide co-catalyst (0.1 eq).

-

Degassing : Seal the vessel and degas by alternating between vacuum and an inert gas (e.g., Nitrogen or Argon) at least three times to remove all oxygen, which can deactivate the catalyst.

-

Solvent and Reagent Addition : Under the inert atmosphere, add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., DIEA, 3.0 eq).

-

Alkyne Addition : Add trimethylsilylacetylene (1.5 eq) to the stirred mixture.

-

Reaction : Heat the reaction mixture (e.g., to 80°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to overnight.[6]

-

Workup and Purification : Upon completion, cool the mixture to room temperature, dilute it with an organic solvent like ethyl acetate, and filter through celite to remove catalyst residues.[6] The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[7]

Synthesis Workflow Diagram:

Caption: Sonogashira coupling workflow for synthesis.

Applications in Research and Drug Development

The unique structure of this compound makes it a highly valuable intermediate in several scientific fields.

Organic Synthesis and Medicinal Chemistry

The aniline group serves as a versatile handle for a multitude of chemical transformations, including diazotization, acylation, and N-alkylation, making it a key component in building complex molecular architectures.[8][9] It is an important pharmacophore in the design of various therapeutic agents.

The TMS-protected alkyne is stable to many reaction conditions that affect the aniline moiety. The TMS group can be easily removed (deprotected) using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or a base like potassium carbonate in methanol to yield the terminal alkyne, 4-ethynylaniline.[6] This terminal alkyne can then participate in further reactions, most notably:

-

Click Chemistry : The deprotected alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in drug discovery.[6]

-

Further Cross-Coupling : The terminal alkyne can be used in subsequent Sonogashira or other coupling reactions to extend the molecular framework.

This dual functionality allows for sequential, orthogonal chemical modifications, a highly desirable feature in multi-step syntheses of complex target molecules.[1]

Materials Science

In materials science, this compound is used in the synthesis of functionalized polymers and organic semiconductors.[1] The rigid, linear structure of the ethynylaniline core contributes to desirable electronic properties, such as efficient charge transport, making its derivatives suitable for applications in OLEDs and flexible electronic devices.[1] The aniline functionality allows for incorporation into polymer backbones or for attachment as pendant groups, tuning the material's final properties.

Bioconjugation

The ability to deprotect the alkyne to its terminal form makes this compound a useful tool in bioconjugation.[1] After deprotection, the ethynylaniline can be attached to biomolecules (like proteins or nucleic acids) that have been modified to contain an azide group, facilitating the development of targeted drug delivery systems or diagnostic probes.[1]

Spectroscopic Characterization

Validation of the synthesis and purity of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. It will show a singlet for the nine equivalent protons of the trimethylsilyl group around 0.25 ppm. The aromatic protons on the aniline ring will appear as two distinct doublets in the aromatic region (typically 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the -NH₂ protons will also be present.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the trimethylsilyl methyl groups, the two acetylenic carbons, and the four unique carbons of the aromatic ring.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic peaks for the N-H stretching of the primary amine (around 3350-3450 cm⁻¹), the C≡C stretching of the alkyne (around 2150 cm⁻¹), and C-H stretches of the aromatic ring.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 189.33.

Safety and Handling

Hazard Identification : this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

-

H-codes : H315, H319, H335

-

P-codes : P273, P302 + P352, P305 + P351 + P338

Storage and Handling : The compound is sensitive to air and moisture and should be stored in a cool, dark place under an inert gas atmosphere.[4][5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

References

-

4-[(Trimethylsilyl)ethynyl]aniline (96%) - Amerigo Scientific. Available at: [Link]

-

This compound | C11H15NSi | CID 11052429 - PubChem. Available at: [Link]

-

Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC - NIH. Available at: [Link]

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - MDPI. Available at: [Link]

-

Supporting Information - MPG.PuRe. Available at: [Link]

-

Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-[(Trimethylsilyl)ethynyl]aniline (96%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. 4-[(Trimethylsilyl)ethynyl]aniline | 75867-39-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of 4-((Trimethylsilyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance and Preliminary Assessment

4-((Trimethylsilyl)ethynyl)aniline is a pivotal building block in modern organic synthesis, valued for its unique combination of a nucleophilic aniline, a rigid ethynyl linker, and a versatile trimethylsilyl (TMS) protecting group.[1] This structure facilitates its use in creating advanced materials, such as functionalized polymers and organic light-emitting diodes (OLEDs), and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Before engaging in complex spectroscopic analysis, a preliminary assessment of the sample's physical properties provides a foundational dataset.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NSi | [2][3][4][5] |

| Molecular Weight | 189.33 g/mol | [2][3][4][5] |

| Appearance | White to brown solid/crystal | [1][3] |

| Melting Point | 89-98 °C | [1][4] |

| Purity (typical) | ≥96% (GC) | [3][4][5] |

The initial purity assessment, typically via Gas Chromatography (GC) as indicated by suppliers, is a critical first step.[3] It ensures that the subsequent spectroscopic data is representative of the target compound and not convoluted by significant impurities.

The Elucidation Workflow: A Multi-Modal Spectroscopic Approach

The definitive confirmation of the this compound structure relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms the basis of an unambiguous assignment.

Figure 1: The parallel and convergent workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Core Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: Proton Mapping and Connectivity

Causality: The chemical shift, integration, and multiplicity of each proton signal in the ¹H NMR spectrum are dictated by its electronic environment and proximity to neighboring protons. This allows for the precise mapping of the C-H framework.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for non-polar to moderately polar organic compounds and its well-defined residual solvent peak for calibration.

-

Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

Processing: Reference the spectrum to the residual CDCl₃ signal at δ 7.26 ppm. Integrate all signals to determine the relative proton count for each environment.

Table 2: Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale |

| ~7.33 | Ar-H (ortho to ethynyl) | Doublet | 2H | These protons are deshielded by the aromatic ring current and the electron-withdrawing ethynyl group. They are split into a doublet by the adjacent protons on the ring. |

| ~6.60 | Ar-H (ortho to -NH₂) | Doublet | 2H | The strong electron-donating nature of the aniline nitrogen shields these protons, causing a significant upfield shift. They are split into a doublet by their neighbors. |

| ~3.75 | -NH ₂ | Broad Singlet | 2H | Amine protons are subject to quadrupole broadening and solvent exchange, resulting in a broad signal. Its chemical shift is concentration and solvent dependent. |

| ~0.25 | -Si(CH ₃)₃ | Singlet | 9H | The nine equivalent protons of the TMS group are highly shielded by the electropositive silicon atom, resulting in a characteristic sharp, strong singlet at a very high field. |

¹³C NMR Spectroscopy: Carbon Skeleton Blueprint

Causality: Each unique carbon atom in the molecule resonates at a characteristic frequency, providing a count of non-equivalent carbons and insight into their hybridization and electronic environment.

Experimental Protocol:

-

Sample Preparation: The same sample used for ¹H NMR is typically sufficient.

-

Acquisition: A proton-decoupled ¹³C experiment is standard, which simplifies the spectrum to single lines for each carbon.

-

Processing: Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

Table 3: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~147.1 | C -NH₂ | The carbon directly attached to the electron-donating nitrogen is significantly deshielded and appears furthest downfield among the aromatic carbons. |

| ~133.5 | C H (ortho to ethynyl) | Aromatic carbons adjacent to the electron-withdrawing substituent. |

| ~114.5 | C H (ortho to -NH₂) | Aromatic carbons shielded by the electron-donating amine group. |

| ~111.9 | C -C≡CSi | The ipso-carbon attached to the alkyne group. |

| ~105.4 | -C≡C -Si | The sp-hybridized carbon atom bonded to the silicon is deshielded relative to the other acetylenic carbon. |

| ~91.8 | -C ≡C-Si | The sp-hybridized carbon atom bonded to the aromatic ring. |

| ~0.0 | -Si(C H₃)₃ | The highly shielded carbons of the TMS group appear at or very near 0 ppm. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification

Causality: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups exhibit characteristic absorption bands, providing rapid and definitive confirmation of their presence.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and provides high-quality data.

-

Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

Table 4: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| ~3450 & ~3360 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is characteristic of a primary amine. |

| ~2157 | C≡C Stretch | Alkyne | This sharp, moderate-intensity peak confirms the presence of the disubstituted alkyne.[6][7] |

| ~1620 | N-H Scissoring | Primary Amine (-NH₂) | A characteristic bending vibration for the primary amine group. |

| ~1510 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1250 | Si-C Symmetric Stretch | Trimethylsilyl Group | A strong, sharp absorption characteristic of the Si-(CH₃)₃ moiety. |

| ~825 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | This absorption is indicative of the para-substitution pattern on the aromatic ring. |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural information from its fragmentation patterns.

Experimental Protocol:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile and thermally stable compound.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides a reproducible fragmentation pattern.

-

Analysis: A high-resolution mass spectrometer (HRMS), such as a Q-TOF, can provide an exact mass measurement, allowing for unambiguous molecular formula determination.

Data Interpretation:

-

Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak. For C₁₁H₁₅NSi, the expected exact mass is 189.0974. Observation of a peak at this m/z confirms the molecular formula.[2]

-

Major Fragments:

-

[M-15]⁺ (m/z 174): This is a highly characteristic fragment for TMS-containing compounds, representing the loss of a methyl radical (•CH₃) from the silicon atom.[8]

-

[Si(CH₃)₃]⁺ (m/z 73): The observation of a strong signal at m/z 73 is a definitive marker for the presence of a trimethylsilyl group.[8]

-

Figure 2: Key fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Unified and Self-Validating Structural Proof

References

-

Becker, M., Constable, E. C., Housecroft, C. E., & Risi, G. (2020). Molecules, 25(7). (Note: While this source describes the synthesis of a related compound, the purification and NMR data provide context for similar structures.) Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Amerigo Scientific. (n.d.). 4-[(Trimethylsilyl)ethynyl]aniline (96%). Retrieved from: [Link]

-

Max Planck Institute. (n.d.). Supporting Information. MPG.PuRe. (Note: This document provides general procedures for NMR and GC analysis of related aniline compounds). Available from: [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from: [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Available from: [Link]

-

Srinivasa, H. T., et al. (n.d.). FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). ResearchGate. Retrieved from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 4-[(トリメチルシリル)エチニル]アニリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-[(Trimethylsilyl)ethynyl]aniline (96%) - Amerigo Scientific [amerigoscientific.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-((Trimethylsilyl)ethynyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-((trimethylsilyl)ethynyl)aniline, a versatile building block in organic synthesis and materials science. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed examination of its predicted solubility based on its molecular structure and polarity. Furthermore, it outlines a robust experimental workflow for researchers to precisely determine its solubility in a range of common organic solvents. This document is intended to be a practical resource for scientists and professionals in drug development and materials science, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in Application

This compound is a key intermediate in the synthesis of a variety of organic materials, including functionalized polymers and organic light-emitting diodes (OLEDs), as well as in the development of pharmaceuticals. Its utility is derived from the reactive ethynyl group, which is protected by a bulky trimethylsilyl (TMS) group, and the nucleophilic aniline moiety. The TMS group can be selectively removed under specific conditions, allowing for further functionalization, a common strategy in multi-step organic synthesis.[1]

The solubility of this compound is a critical parameter that dictates its handling, reactivity, and purification. Proper solvent selection is paramount for achieving optimal reaction kinetics, facilitating purification processes like chromatography and recrystallization, and ultimately ensuring the efficient production of target molecules. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, presented in Figure 1, reveals a molecule with distinct polar and non-polar regions, leading to a nuanced solubility profile.

Figure 1: Chemical Structure of this compound

The key structural features influencing solubility are:

-

Aniline Moiety (-NH₂): The amino group is polar and capable of forming hydrogen bonds. This contributes to its solubility in polar solvents.

-

Aromatic Ring: The benzene ring is non-polar and hydrophobic, favoring solubility in non-polar organic solvents.

-

Trimethylsilyl (TMS) Group (-Si(CH₃)₃): This group is bulky and non-polar, significantly contributing to the molecule's lipophilicity and enhancing its solubility in non-polar solvents.

-

Ethynyl Group (-C≡C-): The carbon-carbon triple bond has some polarizability but is generally considered non-polar.

The interplay of these functional groups results in a molecule with an overall moderate polarity. The presence of the non-polar TMS and aromatic ring suggests good solubility in non-polar to moderately polar aprotic solvents. The polar aniline group may impart some solubility in more polar solvents, but the large non-polar portion of the molecule will likely limit its solubility in highly polar protic solvents like water.

Predicted and Inferred Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from its use in reported chemical syntheses and the general principles of solubility. For instance, a procedure for the synthesis of 4-ethynylaniline from this compound utilizes tetrahydrofuran (THF) as a solvent, indicating its solubility in this moderately polar ether.[2] Purification is often carried out using column chromatography with solvent systems like petroleum ether/dichloromethane, further suggesting its solubility in these common organic solvents.[3]

Based on its structure and this anecdotal evidence, the following qualitative solubility profile is proposed:

| Solvent | Predicted Solubility | Rationale |

| Hexane/Heptane | Soluble | The non-polar alkyl chains of these solvents will effectively solvate the non-polar TMS group and aromatic ring. |

| Toluene | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the aniline's benzene ring. |

| Dichloromethane (DCM) | Soluble | A versatile solvent with moderate polarity that can effectively solvate both the polar and non-polar regions of the molecule. |

| Tetrahydrofuran (THF) | Soluble | A moderately polar aprotic solvent that can interact with the polar aniline group without the steric hindrance of protic solvents. |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that should effectively dissolve the compound. |

| Acetone | Soluble | A polar aprotic solvent that is likely to be a good solvent for this compound. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, but its higher polarity might lead to slightly lower solubility compared to acetone or THF. |

| Methanol/Ethanol | Sparingly Soluble | These polar protic solvents can hydrogen bond with the aniline group, but the large non-polar part of the molecule will limit overall solubility. |

| Water | Insoluble | The hydrophobic nature of the majority of the molecule will make it immiscible with water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

A selection of organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, acetonitrile, methanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The following workflow diagram illustrates the process for determining the solubility of the compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes. Alternatively, filter the supernatant through a syringe filter compatible with the solvent.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Dilute the supernatant with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Analytical Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC or GC and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (g/L) = C × DF

Where:

-

C is the concentration of the diluted sample in g/L, determined from the calibration curve.

-

DF is the dilution factor.

-

-

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is also considered to have long-lasting harmful effects on aquatic life.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated fume hood.[5] Store the compound in a tightly closed container in a dry and well-ventilated place.[6]

Conclusion

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. This compound. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube, 11 Feb. 2025, [Link].

-

Solubility of Organic Compounds. 31 Aug. 2023, [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts, 19 Nov. 2024, [Link]

- Misnan, Norazlan Mohmad, et al. "Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor." Malaysian Journal of Analytical Sciences, vol. 29, no. 1, 2025, pp. 14-15.

-

Sneddon, Helen F. "Some Aspects of the Chemistry of Alkynylsilanes." PMC, [Link]

-

Cenmed Enterprises. 4 ((Trimethylsilyl)Ethynyl)Aniline. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. 4-ETHYNYLANILINE | 14235-81-5 [chemicalbook.com]

- 3. N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethynylaniline | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Advent and Evolution of Silyl-Protected Anilines: A Technical Guide for the Modern Chemist

Foreword: The Unsung Hero of Amine Chemistry

In the intricate tapestry of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic manipulation of reactive functional groups is paramount. Among these, the aniline moiety, a cornerstone of countless bioactive molecules and functional materials, presents a unique set of challenges. Its inherent nucleophilicity and susceptibility to oxidation often necessitate a temporary masking—a "protection"—to ensure selective transformations at other molecular sites. This guide delves into the history, discovery, and practical application of one of the most elegant solutions to this challenge: the use of silyl protecting groups for anilines. We will journey from the foundational principles of silyl chemistry to the cutting-edge applications that continue to shape the landscape of chemical synthesis.

The Genesis of Silyl Protection: A Paradigm Shift in Synthetic Strategy

The concept of protecting functional groups is a fundamental tenet of organic synthesis, allowing for the orchestration of complex molecular transformations with precision.[1] While the use of protecting groups for alcohols was well-established, the extension of this strategy to amines, and specifically anilines, required a nuanced approach. The introduction of silicon-based protecting groups marked a significant leap forward.

The pioneering work in the broader field of organosilicon chemistry laid the groundwork for the development of silylating agents.[2][3] The seminal review by L. Birkofer and A. Ritter in 1965, titled "The Use of Silylation in Organic Syntheses," highlighted the burgeoning utility of introducing triorganosilyl groups into organic molecules and was a key moment in the popularization of this chemistry.[3] This work summarized the early explorations of silylating various functional groups, including amines, paving the way for more systematic studies.

Early methods for the formation of Si-N bonds often involved the reaction of an amine with a chlorosilane, a reaction that, while effective, generates stoichiometric amounts of hydrogen chloride, necessitating the use of a base to neutralize the acid.

The Silyl Arsenal: A Spectrum of Stability and Selectivity

The versatility of silyl protecting groups lies in the ability to tune their steric and electronic properties by varying the substituents on the silicon atom. This allows for a range of stabilities, from the highly labile to the remarkably robust, enabling chemists to design orthogonal protection strategies in multi-step syntheses.

| Silyl Group | Abbreviation | Common Silylating Agent | Relative Stability | Key Features |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS) | Least Stable | Readily cleaved by mild acid, base, or even protic solvents. Often used for transient protection. |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | More stable than TMS | Offers a balance of stability and ease of removal. |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Significantly more stable than TMS | Widely used due to its robustness under many reaction conditions, yet readily cleaved by fluoride ions. |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Very Stable | The significant steric hindrance provides high stability towards a wide range of reagents. |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Very Stable | Offers high stability, particularly towards acidic conditions, and can be selectively removed in the presence of other silyl ethers. |

The choice of silyl group is dictated by the specific requirements of the synthetic route, including the reaction conditions the protected aniline will be subjected to and the desired deprotection method.

The Art of Silylation: Crafting the Si-N Bond

The synthesis of silyl-protected anilines can be achieved through several methods, with the choice of reagents and conditions influencing the efficiency and selectivity of the reaction.

General Silylation Protocol

The most common method for the N-silylation of anilines involves the reaction of the aniline with a silyl halide, typically a chloride, in the presence of a base to scavenge the resulting hydrohalic acid.

Experimental Protocol: Synthesis of N-Trimethylsilylaniline

-

To a solution of aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether, or pentane) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as triethylamine (1.1-1.5 equivalents).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add trimethylsilyl chloride (TMSCl, 1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically filtered to remove the triethylammonium chloride precipitate.

-

The filtrate is then concentrated under reduced pressure to afford the crude N-trimethylsilylaniline, which can be purified by distillation if necessary.

Caption: General workflow for the synthesis of N-trimethylsilylaniline.

Alternative Silylating Agents

For more hindered anilines or when milder conditions are required, other silylating agents can be employed. Hexamethyldisilazane (HMDS) is a powerful silylating agent that produces ammonia as the only byproduct, which can be easily removed. Silyl triflates (e.g., TMSOTf) are highly reactive and can silylate even weakly nucleophilic anilines, though they are more sensitive to moisture.

Deprotection Strategies: Unveiling the Aniline

The facile and selective removal of the silyl group is a key advantage of this protection strategy. The choice of deprotection method depends on the stability of the silyl group and the other functional groups present in the molecule.

Hydrolysis

Silyl ethers, especially the more labile ones like TMS, can be cleaved by hydrolysis under acidic or basic conditions. However, for many applications, milder and more selective methods are preferred.

Fluoride-Mediated Cleavage

The high affinity of silicon for fluoride provides a powerful and highly selective method for deprotection. Reagents such as tetrabutylammonium fluoride (TBAF), potassium fluoride, or hydrofluoric acid (HF) in pyridine are commonly used. The reaction is typically fast and clean.

Experimental Protocol: Deprotection of a Silyl-Protected Aniline using TBAF

-

Dissolve the silyl-protected aniline (1 equivalent) in a suitable solvent, such as tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1-1.5 equivalents, typically as a 1 M solution in THF) to the reaction mixture at room temperature.

-

Stir the reaction and monitor its progress by TLC. The reaction is usually complete within a few hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aniline can be purified by column chromatography or other suitable methods.

Caption: Workflow for the deprotection of a silyl-protected aniline.

Applications in Modern Synthesis: The Silyl Aniline as a Strategic Intermediate

The utility of silyl-protected anilines extends far beyond simple protection and deprotection. Their unique reactivity has been harnessed in a variety of powerful synthetic transformations.

Catalysis and Cross-Coupling Reactions

N-silylamines have emerged as valuable substrates in a range of catalytic reactions.[4] The Si-N bond can be readily cleaved, allowing the silylamine to serve as a precursor to the free amine in situ. This has proven particularly advantageous in cross-coupling reactions, where the silyl group can modulate the reactivity of the aniline nitrogen and, in some cases, improve reaction outcomes. For instance, N-silylanilines have been successfully employed in palladium-catalyzed C-N bond-forming reactions.

Synthesis of Complex Molecules and Pharmaceuticals

In the total synthesis of complex natural products and the development of new pharmaceutical agents, the ability to selectively protect and functionalize aniline moieties is crucial. Silyl-protected anilines provide a robust and reliable tool for achieving this selectivity. Their tunable stability allows for their integration into lengthy synthetic sequences where multiple protecting groups are required.

Future Perspectives: The Continuing Evolution of Silyl-Aniline Chemistry

The field of silyl-protected anilines continues to evolve, with ongoing research focused on the development of new silylating reagents with enhanced selectivity and milder application and deprotection protocols. Furthermore, the exploration of their utility in novel catalytic cycles and their application in the synthesis of advanced materials and bioactive compounds remains a fertile area of investigation. As the demands for efficiency, selectivity, and sustainability in chemical synthesis grow, the strategic use of silyl-protected anilines is poised to become an even more indispensable tool in the chemist's arsenal.

References

- Birkofer, L., & Ritter, A. (1965). The Use of Silylation in Organic Syntheses. Angewandte Chemie International Edition in English, 4(5), 417–426.

- Birkofer, L., Ritter, A., & Richter, P. (1962). N-Silyl-Derivate von Iminen und Enaminen. Tetrahedron Letters, 3(5), 195–198.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity.

- Lyons, J. E. (1974). Transition metal-catalyzed dehydrocondensation of silanes with amines.

- Kipping, F. S. (1907). Organic derivatives of silicon. Part II. The synthesis of benzylethylpropylsilicol. Journal of the Chemical Society, Transactions, 91, 209–241.

- Speier, J. L., Webster, J. A., & Barnes, G. H. (1957). The Addition of Silicon Hydrides to Olefinic Double Bonds. Part II. The Use of Group VIII Metal Catalysts. Journal of the American Chemical Society, 79(4), 974–979.

- Corey, E. J., & Snider, B. B. (1972). Total synthesis of (±)-zizaene. Journal of the American Chemical Society, 94(7), 2549–2550.

- Hanessian, S., & Lavallee, P. (1975). A new and useful silyl protecting group for primary alcohols. Canadian Journal of Chemistry, 53(19), 2975–2977.

- Lalonde, M., & Chan, T. H. (1985). Use of organosilicon compounds in organic synthesis. Synthesis, 1985(9), 817–845.

- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(9), 1031–1069.